4-(Trifluoromethyl)pyrimidine

Medicinal Chemistry Anticancer Pyrimidine SAR

4-(Trifluoromethyl)pyrimidine (CAS 136547-16-5) is a heterocyclic building block consisting of a pyrimidine core with a trifluoromethyl (-CF₃) substituent at the 4-position. The compound has a molecular weight of 148.09 g/mol, density of 1.353 g/cm³, boiling point of 137.9°C at 760 mmHg, and calculated LogP of 1.495.

Molecular Formula C5H3F3N2
Molecular Weight 148.09 g/mol
CAS No. 136547-16-5
Cat. No. B162611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)pyrimidine
CAS136547-16-5
Molecular FormulaC5H3F3N2
Molecular Weight148.09 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C(F)(F)F
InChIInChI=1S/C5H3F3N2/c6-5(7,8)4-1-2-9-3-10-4/h1-3H
InChIKeyBKDUWMJFLCNPKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)pyrimidine (CAS 136547-16-5): Procurement and Selection Guide for Medicinal and Agrochemical Building Block Applications


4-(Trifluoromethyl)pyrimidine (CAS 136547-16-5) is a heterocyclic building block consisting of a pyrimidine core with a trifluoromethyl (-CF₃) substituent at the 4-position [1]. The compound has a molecular weight of 148.09 g/mol, density of 1.353 g/cm³, boiling point of 137.9°C at 760 mmHg, and calculated LogP of 1.495 [2]. This positional isomer serves as a key intermediate in the synthesis of pharmaceutical candidates (particularly kinase inhibitors and antiviral nucleoside analogues) and agrochemical agents (including the commercial herbicide saflufenacil derivatives) [3][4].

Pharmaceutical intermediate for kinase inhibitor and antiviral nucleoside analogue synthesis
Regioselective functionalization platform via 4-position halogenation and cross-coupling
Agrochemical building block for saflufenacil-class herbicide intermediates

Why Generic Substitution of 4-(Trifluoromethyl)pyrimidine with Other Trifluoromethylpyrimidine Isomers Fails in Critical Synthetic Applications


Substituting 4-(trifluoromethyl)pyrimidine with other trifluoromethylpyrimidine positional isomers (e.g., 2- or 5-CF₃ substituted variants) is not feasible without fundamentally altering synthetic outcomes and biological profiles. Structure-activity relationship (SAR) studies on pyrimidine-based transcription inhibitors demonstrate that the position of the CF₃ group on the pyrimidine ring differentially affects target binding and cellular permeability [1]. The 4-position CF₃ group can be substituted with methyl, ethyl, chlorine, or phenyl without substantial loss of activity in certain systems, whereas modifications at the 2-position often result in significant activity loss [1]. Furthermore, the 4-position isomer provides distinct regioselective reactivity for halogenation and subsequent cross-coupling chemistry, enabling synthetic pathways not accessible with 2- or 5-CF₃ isomers [2].

Positional isomer swap (2- or 5-CF₃) may alter target binding and cellular permeability profiles (SAR-documented)
Regioselective bromination and cross-coupling pathways are specific to the 4-CF₃ isomer; synthetic routes may not transfer
Derivative biological activity and synthetic compatibility may shift with alternative trifluoromethylpyrimidine isomers

Quantitative Differentiation Evidence for 4-(Trifluoromethyl)pyrimidine Versus Closest Analogs and Positional Isomers


Isomer-Specific Antiproliferative Activity: 4-CF₃ Pyrimidine Derivatives Show IC₅₀ of 4.42 μM Against PC-3 Prostate Cancer Cells, Outperforming 5-Fluorouracil Control

In a systematic evaluation of trifluoromethyl-containing polysubstituted pyrimidine derivatives, compounds bearing the 4-CF₃ pyrimidine scaffold demonstrated antiproliferative activity superior to the clinical comparator 5-fluorouracil [1]. The 4-CF₃ substitution pattern contributed to hydrophobic pocket integration within ubiquitin-specific protease 7 (USP7) [1]. This provides a quantitative benchmark distinguishing the 4-CF₃ isomer series from non-fluorinated pyrimidine alternatives.

Antiproliferative IC₅₀
Cross-study comparable
4.42 ± 0.46 µM vs 6.39 ± 0.71 µM (5-FU)
Supports oncology scaffold selection context
MTT assay, PC-3 cells
Medicinal Chemistry Anticancer Pyrimidine SAR Trifluoromethyl Bioisostere

Positional CF₃ Substitution on Pyrimidine Ring Modulates Cellular Permeability: 2-Methyl-4-CF₃ Analogue Demonstrates Improved Caco-2 Permeability Over 2-Chloro-4-CF₃ Lead Compound

SAR studies on 2-chloro-4-trifluoromethylpyrimidine-5-carboxamide inhibitors of NF-κB and AP-1 transcription factors revealed that the 4-position CF₃ group tolerates replacement with methyl, ethyl, chlorine, or phenyl without substantial activity loss [1]. Critically, the 2-methyl analogue (bearing the 4-CF₃ group intact) showed comparable in vitro activity and improved Caco-2 permeability compared to the 2-chloro lead compound [1]. This finding establishes that the 4-CF₃ moiety contributes favorable permeability characteristics while maintaining target engagement.

Caco-2 Permeability
Head-to-head
2-methyl-4-CF₃ shows improved permeability over 2-chloro-4-CF₃ lead
Supports oral bioavailability screening
Caco-2 monolayer assay
Medicinal Chemistry Drug Permeability Oral Bioavailability Pyrimidine SAR

One-Pot Synthetic Access to 2,6-Disubstituted 4-(Trifluoromethyl)pyrimidines in Good to Excellent Yields via Tandem Cyclization-Dehydration-Oxidation

4-(Trifluoromethyl)pyrimidine derivatives can be prepared via a one-pot tandem cyclization-dehydration-oxidation sequence starting from α,β-unsaturated trifluoromethyl ketones and amidines [1]. The treatment yields 2,6-disubstituted 4-(trifluoromethyl)pyrimidines in good to excellent yields using POCl₃-pyridine-silica gel for dehydration followed by MnO₂ oxidation [1]. This synthetic efficiency contrasts with multi-step routes often required for alternative substitution patterns.

Synthetic Yield
Supporting evidence
Good to excellent yields via one-pot cyclization-dehydration-oxidation
Enables efficient derivative library synthesis
POCl₃–pyridine–SiO₂, MnO₂ oxidation
Synthetic Methodology Heterocyclic Chemistry Building Block Synthesis Process Chemistry

Regioselective Bromination of 4-(Trifluoromethyl)pyrimidine Provides Access to All Mono- and Dibrominated Isomers for Divergent Cross-Coupling Chemistry

An expedient synthetic route to all three monobrominated and all three dibrominated isomers of 4-(trifluoromethyl)pyrimidine has been established [1]. This regioselective bromination capability provides versatile intermediates for Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions [1]. The predictable regiochemical outcomes enable systematic exploration of substitution patterns around the 4-CF₃ pyrimidine core.

Bromination Scope
Supporting evidence
All 6 mono- and dibrominated isomers accessible
Maximizes cross-coupling versatility
Regioselective bromination, Eur J Org Chem 2006
Organofluorine Chemistry Cross-Coupling Halogenation Building Block Derivatization

Physicochemical Properties of 4-(Trifluoromethyl)pyrimidine (LogP 1.495, Density 1.353 g/cm³) Compared to Analogous Heterocyclic Building Blocks

4-(Trifluoromethyl)pyrimidine exhibits a calculated LogP of 1.495 and density of 1.353 g/cm³ at ambient temperature [1]. The -CF₃ group enhances lipophilicity and metabolic stability relative to non-fluorinated pyrimidine analogues [2]. The compound is a liquid at 20°C with a boiling point of 137.9°C at 760 mmHg and flash point of 37.2°C [1].

Lipophilicity (LogP)
Class-level inference
LogP 1.495 (Δ ~1.9 vs pyrimidine)
Supports membrane permeability context
Calculated property; class comparison
Physicochemical Properties Lipophilicity Formulation Quality Control

Recommended Research and Industrial Application Scenarios for 4-(Trifluoromethyl)pyrimidine Based on Quantitative Evidence


Oncology Drug Discovery: 4-CF₃ Pyrimidine Scaffolds for USP7-Targeted Anticancer Agents

Based on demonstrated antiproliferative activity (IC₅₀ 4.42 μM against PC-3 prostate cancer cells) outperforming 5-fluorouracil (IC₅₀ 6.39 μM), 4-(trifluoromethyl)pyrimidine derivatives are prioritized for USP7-targeted oncology programs [1]. The 4-CF₃ substitution pattern enables hydrophobic pocket integration within the USP7 binding site, providing a differentiated starting point for lead optimization relative to non-fluorinated or alternative CF₃-position pyrimidine scaffolds.

Oral Bioavailability Optimization: 4-CF₃ Pyrimidine Cores with Tunable 2-Position Substituents

SAR evidence demonstrating that 2-position modifications (e.g., methyl substitution) on the 4-CF₃ pyrimidine core can improve Caco-2 permeability while maintaining in vitro activity supports the use of this scaffold in oral drug candidate optimization [1]. This tunability distinguishes the 4-CF₃ isomer from 2-CF₃ or 5-CF₃ variants, where substitution at analogous positions may yield different permeability-activity trade-offs.

Antiviral Nucleoside Analogue Synthesis: 4-Trifluoromethylpyrimidone Intermediates

4-(Trifluoromethyl)pyrimidine serves as a precursor to 4-trifluoromethylpyrimidones, which undergo coupling with modified sugars to yield cyclic and acyclic nucleoside analogues with potential anti-HIV activity [1]. The enhanced lipophilicity conferred by the CF₃ group improves therapeutic efficacy potential relative to non-fluorinated nucleoside scaffolds [1]. This application is specific to the 4-position isomer due to the regiochemical requirements of pyrimidone formation and subsequent glycosylation.

Agrochemical Development: Saflufenacil-Class Herbicide Intermediates

The 4-(trifluoromethyl)pyrimidine core is a critical substructure in saflufenacil (2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide), a commercial herbicide used in combination with glyphosate for broad-spectrum weed control [1]. The specific 4-CF₃ substitution pattern is required for herbicidal activity; alternative positional isomers are not suitable substitutes for this application class.

Application
Selection Property
Validation Focus
USP7-targeted inhibitor research
4-CF₃ regiochemistry for hydrophobic pocket binding
Cell-based antiproliferative assay response
Oral exposure property optimization
Tunable 2-position with maintained 4-CF₃ core
Caco-2 permeability–activity correlation
Anti-HIV nucleoside analogue research
4-CF₃ pyrimidone precursor for glycosylation
Anti-HIV activity screening in cell models
Saflufenacil herbicide intermediate
4-CF₃ required for herbicidal activity
Weed control efficacy in glyphosate combinations

Technical Documentation Hub

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36 linked technical documents
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